Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy-
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Overview
Description
Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- is an organic compound with a complex structure that includes benzaldehyde as the core functional group. This compound is characterized by the presence of hydroxyethoxy, methyl, and propoxy substituents on the benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- typically involves the reaction of benzaldehyde derivatives with appropriate reagents to introduce the hydroxyethoxy, methyl, and propoxy groups. One common method includes the base-catalyzed reaction of a benzaldehyde derivative with an alcohol and an alkylene oxide in a single vessel reaction . This method allows for the formation of the desired compound through a series of nucleophilic substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyethoxy, methyl, and propoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyethoxy, methyl, and propoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)benzaldehyde: Similar structure but lacks the methyl and propoxy groups.
3-(2-Hydroxyethoxy)benzaldehyde: Similar structure but with different positioning of the hydroxyethoxy group.
Uniqueness
Benzaldehyde, 2-(2-hydroxyethoxy)-3-methyl-4-propoxy- is unique due to the specific combination and positioning of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
820237-59-0 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C13H18O4/c1-3-7-16-12-5-4-11(9-15)13(10(12)2)17-8-6-14/h4-5,9,14H,3,6-8H2,1-2H3 |
InChI Key |
PBOJSDAADHUOPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCO)C |
Origin of Product |
United States |
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